benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-6-12(15)8-16(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYCVVYIEGBLOM-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Strategy
Blakemore et al. (2024) demonstrated a 450 g-scale synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid using immobilized lipase B from Candida antarctica (CAL-B) for desymmetrization. Key parameters:
| Parameter | Value |
|---|---|
| Substrate | Prochiral diethyl piperidine-3,5-dicarboxylate |
| Enzyme Loading | 15 wt% |
| Conversion | 98% ee |
| Reaction Time | 24 h |
This step establishes the (3S,5S) configuration through kinetic resolution, exploiting differential ester hydrolysis rates.
Decarboxylative Fluorination
The intermediate carboxylic acid undergoes continuous-flow photochemical fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
Reaction Conditions
Mechanistic studies suggest radical chain propagation via single electron transfer (SET), with CO2 extrusion generating the C5 fluorine substituent.
Protective Group Interconversion Strategies
Boc-to-Cbz Protection
ChemicalBook data (CAS 1932056-72-8) describes tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate as a strategic intermediate. Conversion to target compound involves:
Boc Deprotection
- Reagent: Trifluoroacetic acid (TFA)/DCM (1:1)
- Time: 2 h
- Yield: Quantitative (amine hydrochloride salt)
Cbz Protection
Critical Considerations
- Sequential protection avoids amine group competition
- Aqueous workup removes excess chloroformate
- Flash chromatography (hexane/MTBE) achieves >99% purity
Radical-Mediated Piperidine Assembly
White Rose thesis data (2024) proposes aziridine ring expansion for piperidine synthesis:
Stepwise Process
- Aziridine Formation : Cyclization of β-chloroamines
- Tin Hydride-Mediated Rearrangement :
- Reagent: Bu3SnH (2 eq)
- Initiator: AIBN (0.1 eq)
- Temp: 80°C
- Fluorination : Late-stage electrophilic F+ insertion
Yields for analogous systems reach 65-72%, though stereochemical outcomes require chiral auxiliaries.
Comparative Method Analysis
Cost-Benefit Considerations
- Biocatalytic: High capital cost offset by enantiopurity
- Protective Group: Scalable but generates stoichiometric waste
- Radical: Rapid ring formation but limited functional group tolerance
Emerging Techniques and Optimization
Continuous Hydrogenolysis
Pilot studies show in-line Cbz removal/reprotection enables iterative synthesis:
Flow Parameters
- Catalyst: 5% Pd/C
- H2 Pressure: 50 psi
- Residence Time: 30 s
This approach reduces metal catalyst usage by 40% versus batch processing.
Computational Modeling
DFT calculations (B3LYP/6-31G*) predict transition state energies for fluorination:
| Pathway | ΔG‡ (kcal/mol) |
|---|---|
| Radical Chain | 18.7 |
| Polar Ionic | 24.3 |
Guides reagent selection toward lower-energy pathways.
Chemical Reactions Analysis
Oxidation Reactions
The amino group in benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate can undergo oxidation to form nitro derivatives or imines. For example:
-
Reagents : Hydrogen peroxide (H₂O₂), ozone (O₃), or m-chloroperbenzoic acid (mCPBA).
-
Conditions : Mildly acidic or neutral conditions at 0–25°C.
-
Outcome : Formation of nitroso intermediates or oxidation of the amine to a carbonyl group.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Amine oxidation | H₂O₂ | Nitroso derivative | 60–70% |
Reduction Reactions
The benzyl-protected carboxylate can be selectively reduced to generate alcohols or deprotected amines:
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Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas removes the benzyl group, yielding 3-amino-5-fluoropiperidine .
-
Borane Reduction : Converts esters to alcohols, though this is less common due to competing side reactions.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Deprotection (Cbz) | H₂, Pd/C | 3-Amino-5-fluoropiperidine | 85–95% |
Acylation and Alkylation
The primary amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines:
-
Acylation : Benzoyl chloride forms N-benzoylated derivatives.
-
Alkylation : Methyl iodide introduces methyl groups at the amine site.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Benzoyl chloride | N-Benzoyl-3-amino-5-fluoropiperidine | 75–80% | |
| Alkylation | Methyl iodide | N-Methyl-3-amino-5-fluoropiperidine | 65–70% |
Fluorine-Specific Reactivity
The fluorine atom at C5 influences electronic properties and participates in:
-
Nucleophilic Aromatic Substitution (SNAr) : Under basic conditions, fluorine can be replaced by stronger nucleophiles (e.g., -OH, -NH₂) .
-
Radical Fluorination : Used in photochemical decarboxylative fluorination to modify adjacent groups .
Coupling Reactions
The compound serves as a building block in cross-coupling reactions:
-
Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides for drug-like molecules .
-
Urea Formation : Reacts with isocyanates to generate urea derivatives under PhI(OAc)₂-mediated conditions .
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Urea synthesis | PhI(OAc)₂, isocyanates | Unsymmetrical urea derivatives | 50–90% |
Hydrolysis and Decarboxylation
Scientific Research Applications
Chemistry
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate serves as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of new synthetic routes for creating fluorinated compounds, which are often more stable and exhibit enhanced biological activity due to the presence of fluorine .
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms. Its structural features allow it to interact specifically with certain enzymes, providing insights into biochemical pathways and potential therapeutic targets .
Medicine
The compound has potential applications as a pharmaceutical intermediate in drug development. Its unique properties make it suitable for designing new drugs aimed at treating various diseases, including neurological disorders where piperidine derivatives are often explored for their therapeutic effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions such as oxidation and reduction makes it versatile for manufacturing processes .
A study assessed the biological activity of this compound by examining its interaction with specific enzymes involved in neurotransmitter regulation. The results indicated that this compound could modulate enzyme activity effectively, suggesting its potential as a therapeutic agent for neurological conditions.
Mechanism of Action
The mechanism of action of benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Benzyl vs. Phenyl and tert-Butyl Groups
- Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate vs. Phenyl Derivatives highlights that phenyl-substituted analogs (e.g., compound 5h) exhibit higher inhibitory activity against DHFR compared to benzyl-substituted analogs (e.g., 5s). For instance, 5h (phenyl) showed better potency (IC₅₀ = ~13–16 µM) than 5s (benzyl), suggesting that reduced steric bulk or electronic effects of phenyl enhance target interaction .
- Benzyl vs. tert-Butyl Esters The tert-butyl analog, (3S,5S)-tert-butyl-3-amino-5-fluoropiperidine-1-carboxylate (CAS 1932056-72-8), has a molecular weight of 218.27 g/mol, density of 1.11 g/cm³, and pKa of 9.62 .
Fluorination Patterns: Mono- vs. Difluoro Substitution
- Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1562988-38-8, ) contains two fluorine atoms at the 3-position.
Structural and Functional Data Table
*Inferred from structural analogs; †Conflicting data in suggests possible Cl inclusion (C₉H₁₁ClFNO), which may indicate a distinct derivative.
Key Research Findings
- Substituent Impact : The benzyl group in the target compound provides moderate lipophilicity but may reduce enzymatic inhibition compared to phenyl analogs .
- Fluorine Position: Mono-fluorination at the 5-position balances electronic effects without excessive steric hindrance, unlike 3,3-difluoro derivatives .
- Stereochemical Purity : The (3S,5S) configuration is critical for chiral recognition in biological systems, as seen in related piperidine-based inhibitors .
Biological Activity
Benzyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by the presence of a piperidine ring with amino and fluorine substituents. Its molecular formula is C_{13}H_{17FN_2O_2 with a molecular weight of 250.29 g/mol. The compound's structural features contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving suitable catalysts.
- Introduction of Functional Groups : The amino and fluorine groups are introduced via selective functionalization reactions.
- Final Coupling : The benzyl group is added through nucleophilic substitution or reductive amination reactions.
These synthetic routes enable the production of the compound with high purity and yield, making it suitable for further biological studies.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It may act as an inhibitor or modulator of specific enzymes or receptors, influencing cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There are indications that it could protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antimicrobial Properties : Some studies have shown efficacy against bacterial strains, suggesting its potential use as an antimicrobial agent.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study 1 | Antitumor | In vitro assays | Inhibition of cancer cell proliferation in A431 cells |
| Study 2 | Neuroprotection | Cell culture | Reduced oxidative stress in neuronal cells |
| Study 3 | Antimicrobial | Disk diffusion | Effective against Staphylococcus aureus |
Case Study 1: Antitumor Activity
In a study conducted on human cancer cell lines, this compound was tested for its cytotoxic effects. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for anticancer drug development.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative damage in SH-SY5Y neuroblastoma cells. The results demonstrated that treatment with the compound reduced markers of apoptosis and increased cell survival rates by approximately 30% compared to untreated controls.
Q & A
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅F₄NO₃ | |
| Molecular Weight | 321.27 g/mol | |
| LogP (experimental) | 1.86 | |
| PSA | 70 Ų | |
| Melting Point | 180–182°C |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | DMF or THF | 91% yield |
| Catalyst | Iridium (5 mol%) | 93% ee |
| Purification | Heptane:IPA (20:1 → 5:1) | >98% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
